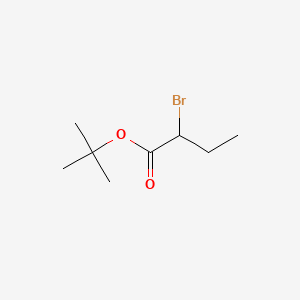

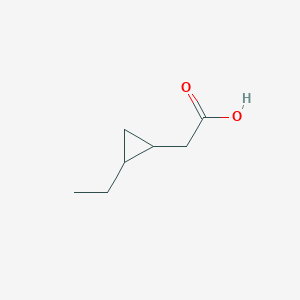

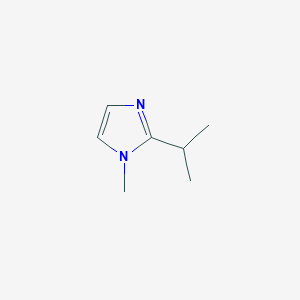

![molecular formula C11H10O2S B1314255 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester CAS No. 82787-69-7](/img/structure/B1314255.png)

5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester

説明

“5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester” is a chemical compound with the empirical formula C10H8O2S . It is also known as “Methyl benzo[b]thiophene-2-carboxylate” or "Methyl thianaphthene-2-carboxylate" . The CAS Number of this compound is 22913-24-2 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis

The molecular weight of “5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester” is 192.23 . The SMILES string representation of this compound is COC(=O)c1cc2ccccc2s1 .Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .Physical And Chemical Properties Analysis

“5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester” is a solid substance with a melting point of 70-74 °C .科学的研究の応用

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives are recognized for their presence in natural and synthetic compounds with significant bioactivities. These compounds are used in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Some thiophene derivatives have made their way into the market as pharmaceutical drugs, highlighting their importance in drug development and therapeutic applications (Xuan, 2020).

Synthesis and Chemical Applications

The synthesis of thiophene derivatives is a subject of considerable interest due to their applications in organic materials, agrochemicals, flavors, and dyes. Innovations in synthetic methods, such as modified Gewald and Fiesselmann methods, have been developed to enhance the efficiency and environmental friendliness of thiophene derivative synthesis. These advancements indicate a growing exploration of thiophene compounds in chemistry and materials science (Xuan, 2020).

Environmental and Biological Properties

Research on thiophene derivatives also extends to understanding their environmental behavior and potential toxicological effects. Studies have evaluated thiophene analogs for their carcinogenic potential, providing valuable insights into the safety and environmental impact of these compounds. Such research underscores the importance of evaluating the biological and environmental implications of thiophene derivatives in addition to their chemical and medicinal applications (Ashby et al., 1978).

Safety And Hazards

将来の方向性

Thiophene-based analogs, such as “5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications in medicinal chemistry.

特性

IUPAC Name |

methyl 5-methyl-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2S/c1-7-3-4-9-8(5-7)6-10(14-9)11(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCDOAPNZAJTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546101 | |

| Record name | Methyl 5-methyl-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester | |

CAS RN |

82787-69-7 | |

| Record name | Methyl 5-methyl-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

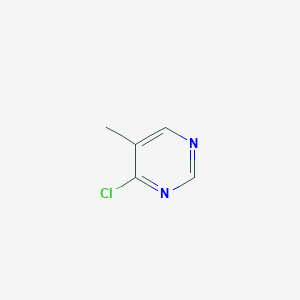

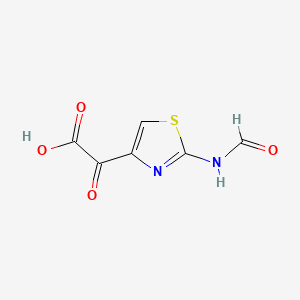

![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)

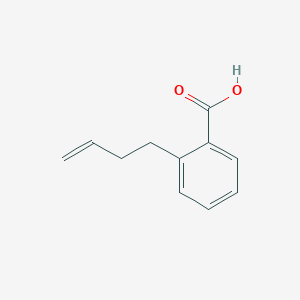

![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)